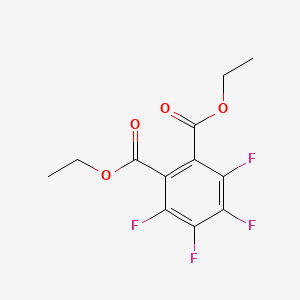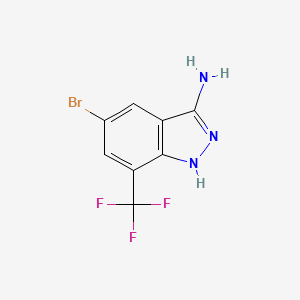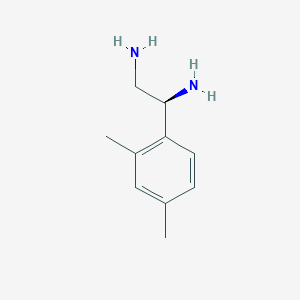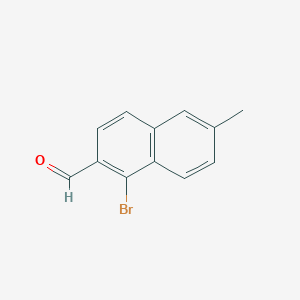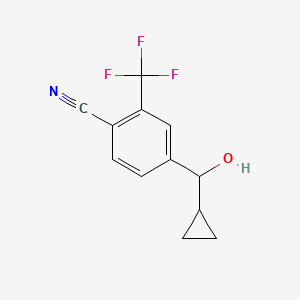
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is a compound that features a trifluoromethyl group, a cyclopropyl group, and a benzonitrile moiety. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound is of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to ensure the successful introduction of the trifluoromethyl group.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential pharmacological properties are of interest in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(Cyclopropyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as trifluoromethyl ketones and other trifluoromethyl-substituted aromatic compounds . These compounds share some structural similarities but may differ in their reactivity, stability, and specific applications. The presence of the cyclopropyl group and the benzonitrile moiety in this compound makes it unique and potentially more versatile in certain applications.
Similar Compounds
- Trifluoromethyl ketones
- Trifluoromethyl-substituted aromatic compounds
- Cyclopropyl-substituted aromatic compounds
Propiedades
Fórmula molecular |
C12H10F3NO |
|---|---|
Peso molecular |
241.21 g/mol |
Nombre IUPAC |
4-[cyclopropyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)10-5-8(3-4-9(10)6-16)11(17)7-1-2-7/h3-5,7,11,17H,1-2H2 |
Clave InChI |
RNWHCQASPJYDLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


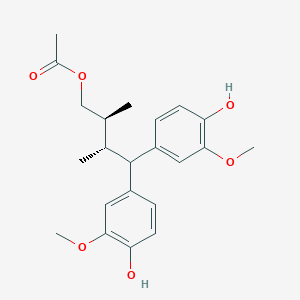
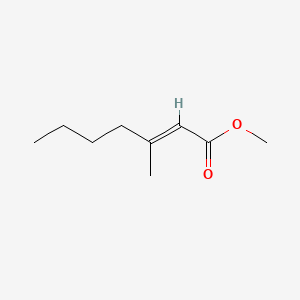
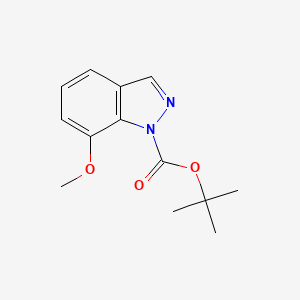
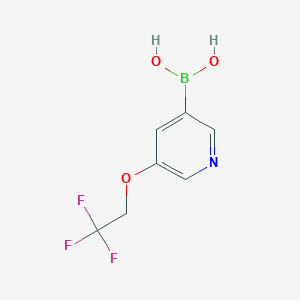
![Ethyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-4-Carboxylate Hydrochloride](/img/structure/B13036895.png)
![(3R)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13036901.png)
